molecular formula C25H22N4O4S B2771364 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide CAS No. 921487-54-9

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2771364
CAS No.: 921487-54-9
M. Wt: 474.54
InChI Key: ZHZHOXCUPPABDX-UHFFFAOYSA-N
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Description

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H22N4O4S and its molecular weight is 474.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has focused on synthesizing derivatives involving thiazole and thiadiazole rings, showing significant antimicrobial properties. For instance, the synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated substantial activity against several strains of microbes, indicating the potential for developing new antimicrobial agents (Noolvi et al., 2016).

Antiproliferative and Anticancer Activity

The compound has also been implicated in the synthesis of analogs with notable antiproliferative effects against various cancer cell lines. For instance, benzothiazole-substituted β-lactam hybrids were synthesized, displaying moderate antimicrobial activities and suggesting potential for further exploration in cancer treatment (Alborz et al., 2018). Additionally, new thiazole derivatives were synthesized, exhibiting significant anti-microbial and anti-fungal activities, hinting at their potential utility in treating infections and possibly in cancer therapy due to their structural similarity to compounds known for anticancer activities (Saravanan et al., 2010).

Enzyme Inhibition

Research involving the synthesis of thiazole and thiadiazole derivatives often explores their potential as enzyme inhibitors, which could be beneficial in treating diseases like diabetes, obesity, and various cancers. For example, the study on the synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety revealed potent agonistic activity against the β3-adrenergic receptor, indicating potential applications in treating obesity and type 2 diabetes (Maruyama et al., 2012).

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-32-21-13-7-5-11-19(21)28-24(31)29-25-26-17(16-34-25)15-23(30)27-20-12-6-8-14-22(20)33-18-9-3-2-4-10-18/h2-14,16H,15H2,1H3,(H,27,30)(H2,26,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZHOXCUPPABDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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